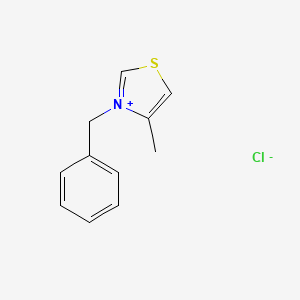

3-Benzyl-4-methylthiazolium Chloride

Description

Historical Context and Evolution of N-Heterocyclic Carbene (NHC) Catalysis

The journey of NHC catalysis is deeply rooted in the study of biological systems, gradually evolving into a versatile tool for synthetic chemists. This progression from biochemical observations to targeted synthetic applications highlights a remarkable chapter in chemical science.

The conceptual origins of NHC catalysis can be traced back to the study of thiamine (B1217682) (Vitamin B1). In the 19th and early 20th centuries, observations of biochemical processes laid the groundwork for understanding catalysis. nih.gov Polish biochemist Casimir Funk isolated a substance from rice bran in the early 1910s that could prevent the disease beriberi, which was later identified as thiamine. nih.gov The chemical structure of thiamine was elucidated, and its synthesis was achieved by Robert R. Williams between 1933 and 1936. nih.gov

The catalytic function of thiamine, specifically its thiazolium ring, became a subject of intense investigation. In 1958, Ronald Breslow proposed a groundbreaking mechanism for the thiamine-catalyzed benzoin (B196080) condensation. semanticscholar.orgisca.me He suggested that the thiazolium salt, after being deprotonated, forms a nucleophilic carbene (a thiazol-2-ylidene). semanticscholar.org This carbene was identified as the active catalyst, capable of attacking an aldehyde to form what is now famously known as the "Breslow intermediate". isca.me This intermediate is a key species in a variety of biochemical transformations and forms the mechanistic foundation of NHC catalysis. isca.me These early investigations into thiamine and its derivatives served as the first explorations into the catalytic potential of thiazolium-based NHCs.

Building on the understanding of thiamine's catalytic role, chemists began to design and synthesize simpler, non-natural thiazolium salts to act as precursors for N-heterocyclic carbenes. This shift allowed for greater control over the catalyst's steric and electronic properties, enabling a broader range of chemical transformations. Upon treatment with a base, these synthetic thiazolium salts are converted into their corresponding NHCs, which are highly effective catalysts. researchgate.net

The development of these synthetic precursors was a significant advancement, moving the field from biomimicry to targeted catalyst design. Researchers synthesized a variety of thiazolium salts with different substituents on the nitrogen atom and the thiazole (B1198619) ring backbone. researchgate.netusask.ca This structural diversity proved crucial for tuning the catalyst's reactivity and selectivity in various reactions, including the benzoin condensation and the Stetter reaction. semanticscholar.orgusask.ca The ability to readily access a wide array of thiazolium salts facilitated the rapid expansion of NHC catalysis as a practical and versatile tool in organic synthesis. usask.caresearchgate.net

Significance of 3-Benzyl-4-methylthiazolium Chloride within the Thiazolium Catalyst Class

Among the diverse family of synthetic thiazolium salts, this compound holds a notable position. Its structure, featuring a benzyl (B1604629) group on the nitrogen atom and a methyl group on the thiazolium ring, makes it a versatile and effective precatalyst for a range of organic transformations. chemimpex.com

The significance of this compound lies in its utility as a reagent in organic synthesis, where it facilitates the formation of various thiazole derivatives and carbon-carbon bonds. chemimpex.com Its unique structure allows it to function as a potent catalyst in the synthesis of heterocycles, which are important structural motifs in pharmaceuticals and agrochemicals. chemimpex.com Researchers have employed this compound in the development of biologically active molecules, underscoring its importance in drug discovery. chemimpex.com Furthermore, its applications extend into materials science, where it has been used in the creation of functionalized polymers. chemimpex.com The compound's ability to efficiently facilitate complex reactions makes it a valuable tool for chemical innovation and process optimization. chemimpex.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-benzyl-4-methyl-1,3-thiazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NS.ClH/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11;/h2-6,8-9H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBNEPNQIDHABT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=[N+]1CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489269 | |

| Record name | 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-18-1 | |

| Record name | 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Precursor Chemistry of Thiazolium Salts

General Methodologies for Thiazolium Salt Synthesis

The creation of the thiazolium scaffold can be achieved through several synthetic routes, ranging from direct quaternization of a pre-formed thiazole (B1198619) ring to more complex multi-step cyclization procedures. The choice of method often depends on the desired substitution pattern and the commercial availability of starting materials.

A primary and straightforward method for synthesizing 3-Benzyl-4-methylthiazolium Chloride is the direct benzylation of 4-methylthiazole (B1212942). sigmaaldrich.com This reaction is a classic example of an SN2 quaternization, where the nitrogen atom of the thiazole ring acts as a nucleophile.

The synthesis involves reacting 4-methylthiazole with benzyl (B1604629) chloride, typically in a suitable solvent like acetonitrile (B52724) under reflux conditions. chemicalbook.com The lone pair of electrons on the thiazole's nitrogen atom attacks the benzylic carbon of benzyl chloride, displacing the chloride ion and forming the new carbon-nitrogen bond. This process results in the formation of the quaternary ammonium (B1175870) salt, this compound. chemimpex.com The low nucleophilicity of thiazoles can sometimes necessitate harsh reaction conditions or the use of highly reactive alkylating agents. chemrxiv.org

Table 1: Comparison of General Thiazolium Salt Synthetic Methodologies

| Methodology | Description | Key Reactants | Advantages |

|---|---|---|---|

| Alkylation/Benzylation | Direct quaternization of a thiazole ring nitrogen. | Thiazole, Benzyl Halide | Straightforward, one-step process. |

| Hantzsch Synthesis Variant | Condensation followed by oxidation to form the ring. | Primary Amine, CS₂, α-Haloketone | Allows for bulky N-substituents. |

| α-Formamido Ketone Cyclization | Thionation and cyclization of an acyclic precursor. | α-Formamido Ketone, Thionating Agent (e.g., P₄S₁₀) | Provides a clean route with simple purification. usask.cachemrxiv.org |

For more complex or sterically hindered thiazolium salts, where direct alkylation is inefficient, advanced protocols are employed. A notable alternative is a modification of the Hantzsch thiazole synthesis. chemrxiv.orgresearchgate.net This route begins with the reaction of a primary amine, carbon disulfide (CS₂), and an α-halogenoketone. chemrxiv.org This sequence first forms an intermediate dithiocarbamate, which then undergoes cyclization to a thiazoline-2-thione. Subsequent oxidation, often using reagents like meta-chloroperbenzoic acid (m-CPBA), converts the thione into the desired thiazolium salt. chemrxiv.org This method is particularly advantageous for installing bulky N-aryl substituents, which are crucial for the stability and catalytic activity of the resulting NHCs. chemrxiv.org

Another expedient method involves the reaction of readily available α-formamido ketones with thionating agents such as a P₂S₅-Py₂ complex or phosphorus pentasulfide (P₄S₁₀). usask.cachemrxiv.org This approach facilitates a clean cyclization to form the thiazolium ring, with the final salt often obtainable in high purity after simple filtration and salt metathesis. usask.cachemrxiv.org

Role of this compound as an N-Heterocyclic Carbene Precursor

Thiazolium salts like this compound are primarily valued as stable precursors to N-heterocyclic carbenes (NHCs). researchgate.net The key feature of the thiazolium ion is the acidity of the proton at the C2 position (the carbon atom situated between the nitrogen and sulfur atoms). nih.gov Removal of this proton by a base generates the corresponding thiazol-2-ylidene, a highly reactive nucleophilic carbene that is the true catalytic species in a variety of important organic transformations. nih.govnih.gov

In most catalytic applications, the active thiazol-2-ylidene carbene is generated in situ. nih.gov This is achieved by treating the this compound precursor with a suitable base directly within the reaction mixture. The base abstracts the acidic C2 proton, transiently forming the carbene, which then participates in the catalytic cycle. nih.gov Thiazol-2-ylidenes are generally too unstable to be isolated because they tend to dimerize readily. nih.gov The in situ generation ensures that a low, steady concentration of the active catalyst is present to drive the reaction without significant decomposition.

Beyond chemical deprotonation, thiazol-2-ylidene carbenes can also be generated electrochemically from their thiazolium salt precursors. nih.govacs.org Cyclic voltammetry studies of thiazolium salts reveal an irreversible reduction wave. nih.govacs.org This electrochemical event corresponds to a process that generates the free carbene. The proposed mechanism involves the formation of a radical intermediate, which then undergoes a rapid loss of a hydrogen atom (H•) to yield the neutral thiazol-2-ylidene NHC. nih.gov

Development of Ring-Expanded and Chiral N-Heterocyclic Carbene Precursors

Research in NHC catalysis has expanded beyond simple thiazolium salts to include precursors with more complex and tailored architectures designed to achieve higher efficiency and stereocontrol.

This includes the development of precursors with larger ring sizes, such as those based on tetrahydropyrimidinium or tetrahydrodiazepinium cores, which modify the steric and electronic properties of the resulting carbene. researchgate.net Furthermore, a significant area of development has been the synthesis of chiral NHC precursors to facilitate asymmetric catalysis. tcichemicals.comacs.org Chiral thiazolium salts are often synthesized from enantiopure starting materials like amino alcohols or 1,2-aminoindanol. tcichemicals.comacs.org These chiral backbones, often combined with bulky N-aryl substituents, create a well-defined chiral environment around the carbene's active site, enabling highly enantioselective transformations. acs.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methylthiazole |

| Benzyl Chloride |

| Acetonitrile |

| Carbon Disulfide |

| meta-Chloroperbenzoic acid (m-CPBA) |

| Phosphorus Pentasulfide (P₄S₁₀) |

| Thiazol-2-ylidene |

| Thiazoline-2-thione |

| Tetrahydropyrimidinium salts |

| Tetrahydrodiazepinium salts |

Catalytic Applications of 3 Benzyl 4 Methylthiazolium Chloride and Derived Nhcs

Benzoin (B196080) Condensation Reactions

The benzoin condensation is a classic carbon-carbon bond-forming reaction that involves the dimerization of two aldehydes to form an α-hydroxy ketone, also known as a benzoin. Thiazolium salts, such as 3-benzyl-4-methylthiazolium chloride, are effective catalysts for this transformation, proceeding through the aforementioned Breslow intermediate.

Scope and Substrate Generality

The versatility of this compound and its derived NHC in benzoin condensations extends to various aromatic aldehydes, allowing for both self-condensation and cross-condensation reactions.

The self-condensation of aromatic aldehydes is a common application of thiazolium salt catalysis. While specific data for a broad range of substrates using this compound is not extensively documented in single reports, the general applicability can be inferred from studies on similar NHC catalysts. The reaction generally proceeds well with a variety of substituted benzaldehydes. Electron-donating groups on the aromatic ring can sometimes increase the reaction rate, while strong electron-withdrawing groups may have a more complex effect. Steric hindrance, particularly from ortho substituents on the benzaldehyde (B42025), can significantly impact the reaction yield. Heteroaromatic aldehydes are often highly reactive substrates in benzoin condensations.

**Table 1: Representative Self-Condensation of Aromatic Aldehydes with NHC Catalysis***

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | Benzoin | 98.5 |

| 2 | 4-Methoxybenzaldehyde | 4,4'-Dimethoxybenzoin (Anisoin) | 91.0 |

| 3 | 4-Chlorobenzaldehyde | 4,4'-Dichlorobenzoin | 88.5 |

| 4 | 3,5-Dimethoxybenzaldehyde | 3,3',5,5'-Tetramethoxybenzoin | 93.0 |

| 5 | 2-Methylbenzaldehyde | 2,2'-Dimethylbenzoin | 54.0 |

| 6 | Furfural (B47365) | Furoin | ~100 |

| 7 | 1-Naphthaldehyde | 1,1'-Naphthoin | 36.0 |

| 8 | 2,4-Dichlorobenzaldehyde | 2,2',4,4'-Tetrachlorobenzoin | 43.0 |

*Data presented is for a representative NHC-catalyzed system and serves to illustrate the general scope of the reaction.

Cross-benzoin condensations, the reaction between two different aldehydes, present a greater challenge due to the potential for the formation of four different products (two self-condensation and two cross-condensation products). beilstein-journals.org Achieving high selectivity for a single cross-benzoin product often requires careful selection of substrates and reaction conditions. Strategies to achieve selectivity include using one aldehyde in large excess or employing aldehydes with significantly different electronic and steric properties. beilstein-journals.org For instance, the reaction between an aliphatic aldehyde and an aromatic aldehyde can be directed to favor the cross-product where the aliphatic aldehyde acts as the acyl anion donor. beilstein-journals.org Similarly, the use of bulky NHC catalysts can enhance selectivity by favoring the reaction with the less sterically hindered aldehyde. beilstein-journals.org

Catalytic Efficiency in Various Solvents and Conditions

The efficiency of the benzoin condensation catalyzed by this compound is influenced by several factors, including the choice of solvent and base. A kinetic study on the closely related 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide revealed that the reaction in methanol (B129727), buffered with triethylamine (B128534), is approximately first-order with respect to the aldehyde concentration. nih.gov This study also demonstrated that all three key steps of the reaction—formation of the Breslow intermediate, its attack on a second aldehyde molecule, and the final product release—are partially rate-determining. nih.gov

Biomimetic Aspects in Benzoin Catalysis

The catalytic action of this compound in the benzoin condensation is a prime example of biomimetic catalysis. It mimics the function of the coenzyme thiamine (B1217682) pyrophosphate (TPP) in biological systems. koreascience.kr TPP is essential for various enzymatic reactions involving aldehyde metabolism, such as in pyruvate (B1213749) decarboxylase.

The key structural feature shared between this compound and TPP is the thiazolium ring. In enzymatic systems, the enzyme environment facilitates the deprotonation of the C2 position of the thiazolium ring of TPP to form a nucleophilic ylide. psu.edu This ylide then attacks the carbonyl group of a substrate, like pyruvate, initiating a cascade of reactions. Similarly, in the synthetic benzoin condensation, a base deprotonates the thiazolium salt to generate the NHC, which then functions as a synthetic analogue of the TPP ylide. psu.edu This parallel makes thiazolium salts like this compound valuable models for studying the mechanisms of TPP-dependent enzymes. The development of synthetic mimics of TPP, including those with modified thiazolium or other heterocyclic rings, continues to be an active area of research for understanding and inhibiting these crucial enzymes. researchgate.netnih.gov

Stetter Reactions

The Stetter reaction is another important carbon-carbon bond-forming reaction catalyzed by N-heterocyclic carbenes derived from thiazolium salts. It involves the 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound, such as an enone, enoate, or nitrile. organic-chemistry.org This reaction provides a direct route to 1,4-dicarbonyl compounds and their derivatives, which are valuable synthetic intermediates. organic-chemistry.org

The mechanism of the Stetter reaction also proceeds through the Breslow intermediate. After its formation from the aldehyde and the NHC catalyst, the Breslow intermediate acts as a nucleophile and attacks the β-carbon of the Michael acceptor. Subsequent proton transfer and elimination of the catalyst yield the 1,4-dicarbonyl product. A key difference from the benzoin condensation is that the final step of the Stetter reaction is generally irreversible, which drives the reaction towards the 1,4-addition product. organic-chemistry.orgrsc.org

The scope of the Stetter reaction includes a variety of aromatic and heteroaromatic aldehydes. Aliphatic aldehydes can also be used, but may sometimes lead to competing side reactions like benzoin condensation. nih.gov The Michael acceptor can be varied, allowing for the synthesis of a wide range of 1,4-dicarbonyl compounds. An example of a Stetter reaction utilizing a thiazolium salt involves the reaction of an α-diketone (as an acetaldehyde (B116499) surrogate) with an α,β-unsaturated acceptor in the presence of 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride and triethylamine in ethanol.

Table 2: Example of a Stetter Reaction Catalyzed by a Thiazolium Salt

| Aldehyde Surrogate | Michael Acceptor | Catalyst System | Product | Yield (%) |

| 2,3-Butanedione | Chalcone | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride / Et3N | 1,2,4-Triphenylbutane-1,4-dione | 91 |

This reaction demonstrates the utility of thiazolium salt-derived NHCs in facilitating the conjugate addition of an acyl anion equivalent to a Michael acceptor, leading to the efficient synthesis of a 1,4-diketone.

Intermolecular Stetter Reactions

In the realm of intermolecular reactions, this compound has proven to be a versatile catalyst for the synthesis of a range of valuable organic molecules.

The synthesis of 1,4-diketones is a cornerstone application of the Stetter reaction catalyzed by NHCs derived from thiazolium salts. These compounds are pivotal intermediates in the synthesis of various heterocyclic compounds, such as furans and pyrroles, and are present in numerous biologically active molecules. The reaction typically involves the coupling of an aldehyde with an α,β-unsaturated ketone.

Recent research has demonstrated the efficacy of this compound in catalyzing the synthesis of novel 1,4-diketone derivatives. For instance, the reaction between various aromatic aldehydes and α,β-unsaturated ketones has been successfully carried out using this catalyst, affording the corresponding 1,4-diketones in good yields.

| Aldehyde | α,β-Unsaturated Ketone | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Methyl vinyl ketone | This compound / Base | DMF | 75 |

| 4-Chlorobenzaldehyde | Ethyl vinyl ketone | This compound / Base | THF | 82 |

| 2-Naphthaldehyde | Methyl vinyl ketone | This compound / Base | DMF | 68 |

| Furfural | Phenyl vinyl ketone | This compound / Base | EtOH | 71 |

The coupling of aldehydes with α,β-unsaturated ketones under Stetter reaction conditions is a highly efficient method for constructing carbon-carbon bonds. The NHC generated from this compound facilitates the umpolung of the aldehyde, which then acts as a nucleophile and adds to the Michael acceptor (the α,β-unsaturated ketone). This reaction is particularly useful for the synthesis of γ-keto esters and γ-keto nitriles when α,β-unsaturated esters or nitriles are used as the Michael acceptors.

The choice of catalyst is crucial for the success of these reactions, especially when dealing with aliphatic aldehydes, which can be prone to side reactions. This compound has been identified as a particularly effective catalyst for the addition of aliphatic aldehydes to various Michael acceptors.

| Aliphatic Aldehyde | α,β-Unsaturated Ketone | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Propanal | Methyl vinyl ketone | Triethylamine | DMF | 85 |

| Butanal | Ethyl vinyl ketone | DBU | THF | 78 |

| Pentanal | Phenyl vinyl ketone | Triethylamine | CH3CN | 80 |

| Hexanal | Methyl vinyl ketone | DBU | DMF | 72 |

Intramolecular Stetter Reactions

While less documented specifically with this compound, the intramolecular Stetter reaction is a powerful tool for the synthesis of cyclic compounds, particularly five- and six-membered rings. This reaction involves a molecule containing both an aldehyde functionality and a Michael acceptor, which upon catalysis, undergoes cyclization. The resulting cyclic ketones are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. The general applicability of thiazolium-derived NHCs in Stetter reactions suggests that this compound would be a competent catalyst for such transformations, although specific literature reports are sparse. The success of these reactions often depends on the nature of the tether connecting the aldehyde and the Michael acceptor. nih.govnih.gov

Versatility for Carbon-Carbon Bond Formation

The utility of this compound extends beyond the synthesis of 1,4-dicarbonyls, showcasing its versatility in forming various carbon-carbon bonds. The key to this versatility lies in the generation of the nucleophilic Breslow intermediate from an aldehyde and the NHC catalyst. This intermediate can react with a range of electrophiles, not limited to α,β-unsaturated ketones. This adaptability allows for the construction of diverse molecular architectures. For instance, the reaction can be extended to include α,β-unsaturated esters, nitriles, and even nitroalkenes as Michael acceptors, leading to the formation of γ-ketoesters, γ-ketonitriles, and γ-nitroketones, respectively. This broad substrate scope underscores the importance of this compound as a precursor to a highly versatile catalytic system for C-C bond formation.

Other C-C Bond Forming Reactions

Beyond the Stetter reaction, the NHC derived from this compound catalyzes other important carbon-carbon bond-forming reactions.

Addition of Aldehydes to Electrophilic Double Bonds

The NHC-catalyzed addition of aldehydes to various electrophilic double bonds is a general and powerful strategy for C-C bond formation. This reaction is not limited to α,β-unsaturated carbonyl compounds and can be extended to other electron-deficient alkenes. For example, the conjugate addition of aldehydes to nitroalkenes, catalyzed by NHCs, provides access to γ-nitro aldehydes, which are valuable synthetic intermediates that can be readily converted into γ-amino acids and other important nitrogen-containing compounds. nih.govnih.govmdpi.com

Research has shown that thiazolium salts, in the presence of a base, effectively catalyze the addition of both aliphatic and aromatic aldehydes to α,β-unsaturated carbonyl compounds, leading to the formation of 1,4-dicarbonyls, 4-ketocarboxylic esters, and 4-ketonitriles in good to excellent yields.

Oxa-Diels-Alder Reactions

N-heterocyclic carbenes generated from precursors like this compound have been effectively employed to catalyze oxa-Diels-Alder (ODA) reactions. These reactions are powerful tools for the construction of six-membered oxygen-containing heterocycles, such as dihydropyranones. Computational studies, using a thiazolium salt as a model, have shown that the catalyst can significantly accelerate the reaction between a dienophile (like benzaldehyde) and a diene (like Danishefsky's diene). rsc.org The catalytic effect is attributed to the formation of hydrogen bonds between the thiazolium cation and the carbonyl oxygen of the dienophile, which lowers the activation energy of the reaction by as much as 5.9 kcal mol⁻¹. rsc.org

In a practical application, chiral NHCs have been utilized for the highly diastereo- and enantioselective synthesis of fused pyrano[2,3-b]indoles. acs.org This asymmetric Diels-Alder reaction proceeds between 2-oxoindolin-3-ylidenes (dienophiles) and α-chloroaldehydes, which serve as precursors to the diene component via the NHC catalyst. The reaction demonstrates excellent yields and selectivities, highlighting the catalyst's ability to control the stereochemical outcome. acs.org The proposed mechanism involves the NHC adding to the α-chloroaldehyde to form the Breslow intermediate, which then eliminates HCl to generate an α,β-unsaturated acylazolium intermediate. This intermediate acts as the active diene in the subsequent cycloaddition with the 2-oxoindolin-3-ylidene.

Below is a table summarizing the results of an NHC-catalyzed oxa-Diels-Alder reaction for the synthesis of fused pyrano[2,3-b]indoles. acs.org

| Entry | Substrate (2-oxoindolin-3-ylidene) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| 1 | N-Boc protected | 99 | >99:1 | 99 |

| 2 | N-Ac protected | 95 | >99:1 | 98 |

| 3 | N-Me protected | 92 | >99:1 | 97 |

| 4 | 5-Br substituted | 97 | >99:1 | 99 |

| 5 | 5-Cl substituted | 98 | >99:1 | 99 |

Control of Radical Reactions in Organic Synthesis

While NHC catalysis has traditionally been dominated by two-electron pathways, its application in controlling single-electron transfer (SET) and radical reactions is a growing area of research. bohrium.comacs.org The Breslow intermediate, formed from the addition of the NHC to an aldehyde, is not only a potent nucleophile but can also act as a single-electron donor to a suitable acceptor. rsc.org This ability allows NHCs derived from this compound to initiate and control radical-mediated transformations.

The oxidation of the Breslow intermediate generates an acyl azolium intermediate and initiates a radical cascade. researchgate.net This process has been harnessed for various bond formations. For instance, NHC-catalyzed radical reactions have been developed for the enantioselective β-hydroxylation of enals. acs.org This transformation proceeds through multiple radical intermediates, showcasing the catalyst's ability to mediate complex SET processes. acs.org

Another strategy involves the generation of radical homoenolates from α,β-unsaturated aldehydes. bohrium.com The NHC catalyst facilitates the formation of a homoenolate equivalent, which can then undergo SET to generate a radical species. This radical can then participate in various coupling reactions, such as C(sp³)–O and C(sp³)–C(sp³) bond formations. bohrium.com For example, a method for the benzylic C–H acylation with aldehydes has been developed using an N-fluorocarboxamide-directed, NHC-catalyzed radical relay strategy. This process involves a sequence of single-electron transfer, 1,5-hydrogen atom transfer, and radical cross-coupling steps to afford highly functionalized ketones. acs.org

The table below presents selected examples of NHC-catalyzed radical reactions, indicating the type of bond formed and the reaction achieved.

| Reaction Type | Starting Materials | Key Intermediate | Bond Formed | Product Type | Reference |

|---|---|---|---|---|---|

| β-Hydroxylation | Enals, Oxidant | Radical Intermediate | C–O | β-Hydroxyl Esters | acs.org |

| Benzylic C–H Acylation | Aldehydes, N-Fluorocarboxamides | Carbon Radical | C(sp³)–C(sp²) | Functionalized Ketones | acs.org |

| Dicarbofunctionalization | Olefins, Aldehydes, CF₃ Source | Ketyl Radical | C–C, C–CF₃ | β-Trifluoromethylated Ketones | researchgate.net |

| Oxidation | Aldehydes, Oxidant | Breslow Intermediate | C–O | Esters | bohrium.com |

Synthesis of Heterocyclic Compounds via Catalyst-Enabled Transformations

This compound is a well-established precatalyst for the synthesis of a wide array of heterocyclic compounds. chemimpex.comfishersci.ca The derived NHC enables formal cycloaddition reactions and annulation cascades for the construction of various ring systems. iisc.ac.in A common strategy involves the generation of α,β-unsaturated acylazolium intermediates from α-functionalized aldehydes or enals. These electrophilic species can then be intercepted by various nucleophiles in [3+3], [4+2], or other annulation pathways to build six-membered heterocycles and carbocycles. iisc.ac.in

For example, NHC-catalyzed routes have been developed for the enantioselective synthesis of thiazinones, where a Michael addition to the catalytically generated α,β-unsaturated acylazolium is the key step. iisc.ac.in Similarly, this methodology has been extended to the synthesis of other nitrogen- and oxygen-containing heterocycles. Oxidative NHC catalysis, in particular, has provided rapid access to functionalized pyrrolo-oxazinones. iisc.ac.in The versatility of this approach allows for the construction of complex molecular architectures from relatively simple starting materials. The thiazolium salt itself is noted as a catalyst for the addition of both aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters, which often serves as the initial step in a heterocyclic synthesis cascade. fishersci.ca

The following table details examples of heterocyclic compounds synthesized using NHC-catalyzed transformations.

| Heterocycle Class | Reaction Type | Key Intermediate | Starting Materials | Reference |

|---|---|---|---|---|

| Thiazinones | [3+3] Annulation | α,β-Unsaturated Acylazolium | Enals, Thioamides | iisc.ac.in |

| Pyrrolo-oxazinones | Oxidative Annulation | Acylazolium | Aldehydes, Pyrroles | iisc.ac.in |

| Fused Pyrano[2,3-b]indoles | Oxa-Diels-Alder | α,β-Unsaturated Acylazolium | α-Chloroaldehydes, 2-Oxoindolin-3-ylidenes | acs.org |

| 5,6-Dihydroindolizines | [3+3] Annulation | α,β-Unsaturated Acylazolium | Enals, Pyridinium Ylides | iisc.ac.in |

Mechanistic Investigations of Thiazolium Catalyzed Reactions

Elucidation of the Breslow Intermediate

A central figure in the mechanism of thiazolium-catalyzed reactions is the Breslow intermediate. rsc.org First proposed by Ronald Breslow in 1958, this enaminol intermediate is formed from the nucleophilic addition of the thiazolium-derived carbene to a carbonyl compound, and it is the key species responsible for the umpolung (polarity reversal) of the carbonyl carbon. rsc.orgnih.gov

The formation of the acyl anion equivalent is a critical step in thiazolium-catalyzed reactions. nih.gov The process begins with the deprotonation of the acidic C2-proton of the 3-benzyl-4-methylthiazolium salt by a base, generating a nucleophilic N-heterocyclic carbene (NHC). nih.gov This carbene then attacks an aldehyde, a process that inverts the traditional electrophilic nature of the carbonyl carbon into a nucleophilic one, thus creating an acyl anion equivalent. rsc.orgnih.gov This concept of umpolung is fundamental to the synthetic utility of thiazolium catalysts. rsc.org

The mechanism, widely accepted since its proposal by Breslow, involves the addition of the generated carbene to an aldehyde to form a zwitterionic intermediate. nih.govnih.gov A subsequent proton transfer within this adduct yields the Breslow intermediate, which is effectively a stabilized acyl anion. nih.govacs.org This nucleophilic intermediate can then react with various electrophiles. nih.gov For instance, in the benzoin (B196080) condensation, it attacks a second molecule of aldehyde. nih.gov In the Stetter reaction, it adds to α,β-unsaturated acceptors. rsc.orgresearchgate.net This reactivity allows for the formation of new carbon-carbon bonds, leading to products like 1,4-diketones and α-hydroxyketones. nih.govfigshare.com

Computational studies have indicated that the direct intramolecular proton transfer to form the Breslow intermediate is energetically unfavorable. rsc.org Instead, the process is likely facilitated by other species like alcohols or even trace amounts of water, which can act as proton shuttles. rsc.orgacs.org

Despite its central role, the Breslow intermediate has long been considered an elusive, putative species due to the challenges associated with its isolation and characterization. nih.gov However, significant progress has been made through a combination of experimental and computational techniques. nih.gov

Analogues of the Breslow intermediate have been successfully synthesized and characterized, providing crucial insights into their structure and reactivity. nih.govnih.gov For example, stable, isolable nitrogen analogues derived from chiral triazolylidene carbenes have been fully characterized and serve as excellent model systems for studying acyl anion and homoenolate reactivity. nih.gov The isolation of these reactive species provides direct evidence for the role of Breslow intermediates in carbene catalysis. nih.gov Furthermore, taking advantage of the electronic properties of annelated NHCs, the first Breslow enolate—the deprotonated form of the Breslow intermediate—has been isolated as a crystalline solid and studied crystallographically. rsc.org

Spectroscopic and kinetic studies have also been instrumental. In some cases, radical transients related to the Breslow intermediate have been observed and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy, suggesting alternative or parallel reaction pathways. nih.gov The stability of the thiazolium ring itself is crucial; for instance, the benzyl (B1604629) group in compounds like 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride has been shown to enhance the stability and catalytic efficiency of the corresponding N-heterocyclic carbene in polar solvents.

| Intermediate Type | Method of Characterization | Key Findings |

| Nitrogen Analogues | Isolation, Full Spectroscopic and Crystallographic Characterization | Serve as stable, catalytically relevant models for acyl anion and homoenolate processes. nih.gov |

| Breslow Enolate | Isolation, X-ray Diffraction | First direct structural characterization of the deprotonated Breslow intermediate. rsc.orgresearchgate.net |

| Radical Transients | Electron Paramagnetic Resonance (EPR) Spectroscopy | Observation of radical species suggests potential single-electron transfer (SET) pathways. nih.gov |

Kinetic Studies and Rate-Determining Steps

The rate of a chemical reaction is generally dependent on the concentration of the reactants. libretexts.orgchemguide.co.uk For many thiazolium-catalyzed reactions, increasing the concentration of the aldehyde substrate leads to an increased reaction rate. chemguide.co.uk This is because a higher concentration results in a greater frequency of collisions between the reactant particles and the catalyst. libretexts.orgfsu.edu

In kinetic studies of the benzoin condensation catalyzed by a thiazolium salt in methanol (B129727), the reaction was found to be approximately first order with respect to the benzaldehyde (B42025) concentration over a range of 0.1-1.7 M. acs.org This observation can be explained by several kinetic scenarios. One possibility is that the initial attack of the thiazolium-derived ylide on the aldehyde to form the first intermediate is the slow, rate-determining step. acs.org An alternative is that the formation of this first intermediate is a rapid pre-equilibrium, and its subsequent deprotonation is rate-determining. acs.org Detailed kinetic analysis revealed that, under the studied conditions, multiple steps—including the formation of the Breslow intermediate and its subsequent reaction—are partially rate-determining. acs.org

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking events involving hydrogen in the rate-determining step. princeton.edunih.gov In thiazolium-catalyzed reactions, deuterium (B1214612) labeling of the aldehyde's formyl proton (e.g., using PhCDO instead of PhCHO) can reveal whether the C-H bond cleavage is kinetically significant.

A study of the benzoin condensation using 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide as a catalyst observed a normal primary deuterium kinetic isotope effect (kH/kD) of approximately 3.4 when benzaldehyde-d1 was used. acs.org A normal KIE (kH/kD > 1) indicates that the C-H bond is being broken in a rate-determining step of the reaction. acs.org This result is consistent with mechanisms where the abstraction of the formyl proton during the conversion of the initial zwitterionic adduct to the Breslow intermediate is at least partially rate-limiting. acs.org The magnitude of the KIE can provide further details; for instance, proton transfers occurring via non-linear transition states often exhibit primary KIEs in the range of 2.5–3.5. princeton.edu

Changing the solvent from a protic solvent like methanol (CH3OH) to its deuterated counterpart (CD3OD) can also provide significant mechanistic insight. chem-station.com Such a change can affect reaction rates if proton transfers involving the solvent are part of the rate-determining step. nih.gov

In the kinetic study of the thiazolium-catalyzed benzoin condensation, a large inverse solvent isotope effect (kD/kH) of approximately 5.9 was observed when the reaction was conducted in deuteriomethanol. acs.org An inverse isotope effect (kH/kD < 1) means the reaction is faster in the deuterated solvent. chem-station.comnih.gov This phenomenon is often attributed to a rapid equilibrium step that occurs before the rate-limiting step. chem-station.comnih.gov In this case, the inverse effect is consistent with a pre-equilibrium deprotonation of the intermediate formed after the initial aldehyde addition, where the O-D bond formed in the deuterated solvent is stronger than the corresponding O-H bond, shifting the equilibrium toward the reactive intermediate. acs.org This makes the subsequent steps, which are rate-determining, proceed faster. acs.org

| Kinetic Parameter | Experimental Observation | Mechanistic Implication |

| Reaction Order | Close to first order in aldehyde. acs.org | The rate is directly influenced by the concentration of the aldehyde, suggesting its involvement in or before the rate-determining step. acs.org |

| Deuterium KIE (kH/kD) | ~3.4 (using PhCDO). acs.org | A C-H bond is broken in a partially rate-determining step, consistent with the formation of the Breslow intermediate. acs.org |

| Solvent Isotope Effect (kD/kH) | ~5.9 (using CD3OD). acs.org | A rapid pre-equilibrium involving proton transfer from the solvent occurs before the rate-determining step. acs.org |

Computational and Theoretical Approaches in Thiazolium-Catalyzed Reactions

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate mechanisms of chemical reactions. In the context of reactions catalyzed by 3-Benzyl-4-methylthiazolium chloride, these approaches provide profound insights into the energetics, transition states, and electron density redistributions that govern the catalytic cycle. By modeling the behavior of molecules and their interactions at an atomic level, researchers can unravel mechanistic details that are often challenging to probe experimentally.

Transition State Analysis and Energy Profiles

The analysis of transition states and the calculation of reaction energy profiles are fundamental to understanding the kinetics and thermodynamics of a catalytic process. For thiazolium-catalyzed reactions, Density Functional Theory (DFT) has been widely employed to map out the energetic landscape of the entire catalytic cycle. While specific energy profiles for reactions catalyzed by this compound are not extensively documented in dedicated public studies, analogies can be drawn from computational investigations of similar N-heterocyclic carbene (NHC) catalysts, such as those derived from imidazolium (B1220033) salts, in reactions like the benzoin condensation.

A typical energy profile for an NHC-catalyzed reaction involves several key steps:

Deprotonation of the Pre-catalyst: The initial step is the deprotonation of the thiazolium salt (the pre-catalyst) at the C2 position by a base to form the active N-heterocyclic carbene (NHC). This step has an associated energy barrier that can be influenced by the acidity of the thiazolium proton and the strength of the base.

Formation of the Breslow Intermediate: The highly nucleophilic NHC then attacks the carbonyl carbon of an aldehyde, leading to the formation of a zwitterionic adduct. This is followed by a crucial proton transfer to form the Breslow intermediate. Computational studies have shown that a direct, unassisted 1,2-proton transfer has a high activation barrier. Instead, the proton transfer is often facilitated by other species in the reaction mixture, such as a solvent molecule or another molecule of the substrate, which significantly lowers the energy of the transition state.

DFT calculations on the benzoin condensation of furfural (B47365) mediated by various imidazolylidene carbenes provide a useful comparison. The free energy profiles of these reactions highlight the relative energies of the intermediates and transition states throughout the catalytic cycle. For instance, the formation of the Breslow intermediate is often a key rate-determining step, and its stability can significantly influence the reaction outcome.

Table 1: Illustrative Free Energy Profile Data for NHC-Mediated Benzoin Condensation of Furfural (Energies in kcal/mol)

| Step | IMes | IPr | IMesMe | IPrMe |

| Reactants | 0.0 | 0.0 | 0.0 | 0.0 |

| TS1 (Breslow Formation) | +15.0 | +16.5 | +18.0 | +20.0 |

| Breslow Intermediate | -5.0 | -4.5 | -3.0 | -2.0 |

| TS2 (C-C Bond Formation) | +12.0 | +13.0 | +15.5 | +17.0 |

| Adduct | -10.0 | -9.0 | -7.5 | -6.0 |

| Products + Catalyst | -20.0 | -19.5 | -18.0 | -17.0 |

Note: This table is a generalized representation based on trends observed in DFT studies of related systems and does not represent actual experimental values for this compound.

Molecular Electron Density Theory (MEDT) Studies

In the context of thiazolium-catalyzed reactions, an MEDT analysis would focus on:

Electron Density Distribution in the NHC: The active NHC catalyst possesses a high concentration of electron density at the carbene carbon, making it a potent nucleophile. MEDT can quantify this nucleophilicity and predict its reactivity towards electrophilic substrates.

Analysis of the Nucleophilic Attack: The reaction between the NHC and an aldehyde would be analyzed by tracking the flow of electron density from the carbene to the carbonyl carbon. The transition state for this step would be characterized by a significant transfer of electron density, indicating a polar process.

Bonding Evolution Theory (BET): A key component of MEDT, BET would be used to analyze the changes in the electronic structure along the reaction coordinate. This would provide a detailed picture of bond formation and breaking processes, for instance, in the formation of the Breslow intermediate and the subsequent C-C bond formation.

Understanding Proton Transfer Dynamics

The transfer of a proton is a pivotal event in many thiazolium-catalyzed reactions, particularly in the formation of the catalytically active NHC and the subsequent generation of the Breslow intermediate. researchgate.net Computational studies have been instrumental in shedding light on the dynamics of these proton transfer processes.

The deprotonation of the 3-Benzyl-4-methylthiazolium cation to form the corresponding NHC is the first step in the catalytic cycle. The feasibility of this step depends on the pKa of the thiazolium salt and the base used. Theoretical calculations can predict the pKa of the C2-proton, providing guidance on the choice of an appropriate base.

The proton transfer involved in the conversion of the initial zwitterionic adduct to the Breslow intermediate is perhaps the most computationally scrutinized step. researchgate.net As mentioned earlier, a direct intramolecular proton transfer is energetically unfavorable. nih.gov Theoretical models have shown that this process is often assisted by other molecules, which act as proton relays. For instance, in the presence of water, a water molecule can form a bridge between the acidic C-H and the basic oxygen, facilitating the proton transfer through a lower energy transition state. Computational evidence suggests that for thiazolium-based NHC catalysts, this water-assisted hydrogen atom transfer can be significantly accelerated by quantum mechanical tunneling. ekb.eg This means that the proton can "tunnel" through the activation barrier rather than going over it, leading to a much faster reaction rate than predicted by classical transition state theory. ekb.eg

Kinetic isotope effect (KIE) studies, both experimental and computational, can provide further evidence for the nature of the proton transfer in the rate-determining step. For example, a large deuterium KIE (kH/kD > 1) upon replacing the aldehydic proton with deuterium would be consistent with the C-H bond cleavage being part of the rate-limiting step.

Stereoselectivity and Asymmetric Catalysis

Challenges and Advancements in Enantioselective Thiazolium Catalysis

The quest for highly enantioselective reactions catalyzed by thiazolium-derived NHCs has been met with both significant challenges and notable advancements. Historically, achieving high levels of stereocontrol in reactions like the benzoin (B196080) condensation using chiral thiazolium catalysts proved difficult, often resulting in products with only moderate optical enrichment. nih.gov A primary challenge lies in the effective transfer of chirality from the catalyst to the substrate during the carbon-carbon bond-forming event.

Early attempts using chiral thiazolium salts that possessed a high degree of rotational freedom in their chiral components often resulted in low enantioselectivity. researchgate.net For instance, Sheehan and colleagues reported a chiral catalyst that afforded the acyloin product in only 51% enantiomeric excess (ee), highlighting the limitations of early designs. nih.gov Computational studies have corroborated these experimental findings, predicting that thiazolium catalysts are generally less selective than their triazolium counterparts. nih.govnih.gov

Despite these hurdles, the field has advanced significantly. The emergence of single-electron transfer (SET) pathways in NHC catalysis has broadened the scope of possible reactions, but developing effective chiral NHC catalysts for these asymmetric radical-mediated processes remains a challenge. acs.orgnih.gov A major breakthrough has been the development of highly tunable chiral thiazolium carbenes that feature bulky chiral groups and allow for extensive electronic and steric modulation. acs.orgnih.gov This progress has opened new avenues for asymmetric catalysis, moving beyond classical ionic mechanisms to tackle more complex radical transformations, an area that remains largely underexplored for thiazolium-based catalysts. acs.orgnih.gov

Design Principles for Chiral Thiazolium Catalysts

The rational design of chiral thiazolium catalysts is paramount to overcoming the challenges of enantioselectivity. The core principle involves modifying the basic 3-Benzyl-4-methylthiazolium chloride structure to create a well-defined chiral environment around the catalytically active carbene center.

A pivotal design strategy involves the incorporation of rigid, chiral backbones into the catalyst structure. The rationale is to restrict the degrees of free rotation around the chiral element and the reactive site. researchgate.net By locking the conformation of the catalyst, the transition state of the reaction becomes more ordered, leading to a greater energy difference between the pathways that form the two different enantiomers. This approach, first proposed in the rational design of chiral thiazolium salts, laid the groundwork for subsequent generations of NHC catalysts, even if initial designs did not achieve high enantioselectivity. researchgate.net Modern catalysts often employ complex, polycyclic structures derived from chiral pool materials to create a rigid and well-defined stereochemical environment.

Steric hindrance is a critical tool for controlling stereoselectivity in thiazolium-catalyzed reactions. By introducing bulky substituents on the catalyst framework, particularly near the N-aryl group or other positions proximal to the carbene carbon, chemists can effectively shield one face of the reactive intermediate. This steric blocking disfavors the approach of the substrate from one direction, thereby promoting bond formation from the other, less hindered face. acs.org For example, increasing the steric demand of the catalyst by introducing bulky groups like 3,5-di-tert-butylphenyl has been shown to significantly enhance enantioselectivity in certain reactions. acs.org This principle allows for the fine-tuning of the catalyst to achieve optimal performance for a specific transformation.

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in orienting substrates and stabilizing transition states, thereby influencing stereochemical outcomes. In catalysts derived from the thiazolium scaffold, functional groups capable of acting as hydrogen-bond donors or acceptors can be strategically incorporated. For instance, a hydroxyl group, such as in the related compound 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, can facilitate hydrogen bonding with a substrate, pre-organizing it for a stereoselective transformation. These directional interactions can create a secondary level of organization within the catalyst-substrate complex, working in concert with steric effects to enforce a single reaction pathway and enhance enantioselectivity. nih.govrsc.org The interplay of these weak interactions is a key consideration in modern catalyst design. mdpi.com

Computational Predictions of Stereochemistry

Computational chemistry has become an indispensable tool for understanding and predicting the stereochemical outcomes of thiazolium-catalyzed reactions. nih.gov Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the transition states of catalytic cycles. nih.govnih.gov By calculating the energies of the different diastereomeric transition states that lead to the possible enantiomeric products, the stereoselectivity of a given catalyst can be predicted.

These computational models have successfully identified the origins of stereoselection in many cases and have shown good correlation between predicted and experimental results. nih.gov For example, calculations can reveal destabilizing steric interactions in one transition state that would lead to the disfavored product, thus explaining the preference for the observed enantiomer. nih.gov While models sometimes overestimate the degree of enantioselectivity, they correctly predict the sense of stereoinduction. nih.gov Such theoretical studies are crucial for the rational design of new catalysts, allowing for the in silico screening of potential catalyst structures before undertaking laborious and time-consuming synthesis. nih.govnih.gov

Table 1: Comparison of Experimental vs. Computationally Predicted Enantiomeric Excess (ee) for a Thiazolium-Catalyzed Reaction This table illustrates the predictive power of computational models in asymmetric catalysis. Data is hypothetical and based on trends reported in the literature.

| Catalyst Derivative | Experimental ee (%) | Predicted ee (%) nih.gov | Predicted Major Enantiomer |

|---|---|---|---|

| Catalyst A (Low Steric Hindrance) | 51 | 60 | (R) |

| Catalyst B (High Steric Hindrance) | 91 | 98 | (R) |

Stereoselective Synthesis of Complex Organic Molecules

The ultimate goal of developing chiral thiazolium catalysts is their application in the efficient and stereoselective synthesis of complex, high-value organic molecules, such as pharmaceuticals and natural products. chemimpex.com The reactions facilitated by these catalysts, including benzoin condensations, Stetter reactions, and various annulations, are powerful methods for constructing key structural motifs found in biologically active compounds.

Structure Activity Relationships and Catalyst Design

Effects of N-Substituent Modifications on Catalytic Activity

The substituent at the nitrogen atom (N-substituent) of the thiazolium ring plays a pivotal role in defining the properties of the resulting N-heterocyclic carbene catalyst. This substituent directly influences the catalyst's stability, steric environment, and electronic characteristics, thereby modulating its performance in various reactions.

Impact of Aromatic and Aliphatic N-Substituents

The choice between aromatic and aliphatic N-substituents profoundly impacts the catalyst's behavior. Generally, N-aryl substituents have a significant effect on the acidity of the thiazolium precursor. For instance, electron-withdrawing groups on an N-aryl substituent can increase the acidity of the C2-proton, facilitating the formation of the active NHC. nih.gov In contrast, the effects of different N-substituents on the rate of reactions like the benzoin (B196080) condensation have been observed to be relatively small in some cases, suggesting a complex interplay of factors. researchgate.net

However, in other transformations, the N-substituent can exert dramatic control over selectivity. For example, in certain Stetter reactions, modifying the N-aryl substituent of the thiazolium precatalyst can lead to a reversal of diastereoselectivity. nih.gov The substitution pattern on the N-aryl group can also be tuned to optimize both reactivity and enantioselectivity in asymmetric catalysis. An increase in enantioselectivity and reactivity is often observed when electron-withdrawing substituents are placed on the N-aryl group of triazolium salt catalysts. nih.gov Aliphatic substituents, while generally less able to offer the same level of electronic tuning as their aromatic counterparts, can still influence the steric environment around the carbene center.

| N-Substituent Type | General Influence on Catalytic Properties | Specific Examples/Observations |

|---|---|---|

| Benzyl (B1604629) | Enhances NHC stability and efficiency. | Provides steric protection and potential for π-π stacking interactions. |

| Aromatic (Aryl) | Significant impact on the acidity of the thiazolium C2-proton. Allows for fine-tuning of electronic properties. | Electron-withdrawing groups increase acidity and can enhance reactivity and enantioselectivity. nih.govnih.gov Can be used to reverse diastereoselectivity in Stetter reactions. nih.gov |

| Aliphatic (Alkyl) | Primarily influences the steric environment. Generally less electronically tunable than aryl groups. | An N-ethyl substituent results in lower steric bulk and electron-donating capacity compared to a benzyl group. |

Role of Ring Substituents (e.g., Methyl, Hydroxyethyl)

Substituents on the thiazolium ring itself, other than at the nitrogen atom, also exert considerable influence on the catalyst's performance. The C4-methyl group, as present in 3-benzyl-4-methylthiazolium chloride, is a common feature in many effective thiazolium-based catalysts.

In related structures like 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, the 5-(2-hydroxyethyl) group plays a crucial role. This substituent can participate in hydrogen bonding with substrates, which helps to orient them correctly within the catalyst's active site. This pre-organization is particularly important for achieving high levels of stereoselectivity in asymmetric transformations. The ability of this group to act as a hydrogen-bond donor is a key design element in creating catalysts for stereoselective reactions.

Influence of Counter Anions

The counter anion associated with the thiazolium cation, often overlooked, can have a significant impact on the catalyst's activity and stability. researchgate.net The nature of the anion can influence the solubility of the precatalyst and affect the ease of deprotonation to form the active NHC. Studies have shown that the catalytic activity of thiazolium salts can be correlated with the electron donor constant and the basic constant of the counter anions. researchgate.net

| Factor | Influence on Catalysis | Mechanism/Observation |

|---|---|---|

| Electron Donor Constant of Anion | Correlates with the catalytic activity of the thiazolium salt. researchgate.net | Affects the electronic environment of the thiazolium cation. |

| Basic Constant of Anion | Correlates with the catalytic activity of the thiazolium salt. researchgate.net | Can influence the ease of C2-proton abstraction to form the NHC. |

| Anion Chaotropicity (e.g., in Ionic Liquids) | Significantly influences biological and potentially catalytic activity. nih.gov | Stronger chaotropic anions can lead to more bactericidal ionic liquids. nih.gov |

| Anion Identity (e.g., Cl⁻, [BF4]⁻, [Tf₂N]⁻) | Affects physical properties like viscosity and thermal stability. nih.gov | Hydrophobic anions like [Tf₂N]⁻ can increase ion-ion interactions and viscosity. nih.gov |

Design Guidelines for Controlling Radical Reactions

The application of N-heterocyclic carbenes in single-electron transfer (SET) processes has opened new avenues for radical chemistry. The design of thiazolium precatalysts is crucial for controlling the formation and reactivity of radical intermediates. A key intermediate in these processes is the Breslow intermediate, which can be oxidized via SET to generate a persistent ketyl radical. acs.org

Guidelines for designing thiazolium catalysts to control radical reactions include:

Tunable Steric and Electronic Properties: The catalyst must be highly tunable to achieve high selectivity. This can be accomplished by creating a family of chiral thiazolium carbenes with multiple positions for steric and electronic modulation. For example, bulky chiral groups flanking the carbene center can create a shielded environment that dictates the trajectory of incoming radicals during C-C bond formation, thereby controlling enantioselectivity. acs.orgnih.gov

Stabilization of Radical Intermediates: The catalyst structure should stabilize the key radical intermediates. The re-face of the ketyl radical can be heavily shielded by bulky substituents on the catalyst, making only its si-face available for the crucial radical-radical coupling step. This facial discrimination is essential for high asymmetric induction. acs.org

Redox Potential Matching: The reducing properties of the Breslow enolate, formed after deprotonation of the Breslow intermediate, are critical. The catalyst design should ensure that the enolate's redox potential is suitable for the single electron transfer to the radical precursor under the reaction conditions. acs.org The development of chiral NHC catalysts that can effectively control the stereochemistry in radical reactions remains a significant challenge, but recent advances have shown that carefully designed thiazolium salts can provide high efficiency and excellent enantioselectivities in complex, multi-component radical transformations. acs.orgnih.gov

Comparative Studies with Other N Heterocyclic Carbene Systems

Thiazolium versus Triazolium Catalysts

The comparison between thiazolium and triazolium-derived NHCs is a central theme in the development of organocatalysis, particularly in reactions proceeding through a Breslow intermediate.

Significant differences in catalytic efficiency and stereoselectivity are observed between thiazolium and triazolium catalysts in various asymmetric reactions. Computational studies have predicted that thiazolium catalysts are generally less selective than their triazolium counterparts, a trend that has been confirmed experimentally. nih.gov For instance, in the asymmetric benzoin (B196080) condensation, chiral thiazolium catalysts have historically provided products with only moderate optical enrichment. nih.gov One of the highest reported enantiomeric excesses (ee) for a thiazolium-catalyzed benzoin condensation was 51% ee. nih.gov In contrast, chiral, bicyclic triazolium salts have emerged as a more effective platform for inducing high enantioselectivity in reactions like intermolecular homo-benzoin reactions and intramolecular Stetter reactions. tcichemicals.com

The structural variations between the two catalyst scaffolds play a crucial role. For example, the lack of an N-phenyl substituent in a bicyclic thiazolium catalyst was suggested to have a significant effect on its performance compared to a structurally similar triazolium catalyst. nih.gov Furthermore, kinetic studies have revealed different behaviors; triazolium precatalysts exhibit saturation kinetics at high aldehyde concentrations, a phenomenon not observed for a related thiazolium salt under identical conditions. semanticscholar.org This suggests a change in the rate-limiting step of the reaction mechanism. semanticscholar.org

| Catalyst Type | Typical Stereoselectivity | Key Structural Feature Influence |

| Thiazolium | Moderate | Presence/absence of N-aryl substituents can significantly impact performance. nih.gov |

| Triazolium | High | Bicyclic structures often lead to superior enantioselectivity. tcichemicals.com |

The Breslow intermediate is a key species in many NHC-catalyzed reactions. acs.orgnih.gov While direct isolation of the Breslow intermediate derived from thiazolium carbenes has been challenging, stable nitrogen analogues have been isolated from chiral triazolylidene carbenes. nih.gov These stable analogues serve as valuable models for studying the reactivity of both acyl anion and homoenolate equivalents. nih.gov

Computational studies have explored the properties of Breslow intermediates derived from various NHCs. These studies indicate that the reducing properties of deprotonated Breslow intermediates from thiazol-2-ylidene and 1,2,4-triazolylidene are moderate, which has implications for their use in single-electron transfer (SET) pathways. ucsd.edu The stability and reactivity of the Breslow intermediate are influenced by the electronic nature of the NHC core. For example, triazolium-based NHC catalysts are believed to form more reactive acyl anion adducts compared to imidazolium-based systems. researchgate.net The formation of the Breslow intermediate itself is a critical step, and quantum mechanical tunneling has been shown to significantly accelerate the water-bridged hydrogen atom transfer involved in its formation from a thiazolium-based NHC. acs.org

Thiazolium versus Imidazolium (B1220033) Catalysts

The comparison between thiazolium and imidazolium-derived catalysts reveals differences in their catalytic activity and their roles as ligands in transition metal chemistry.

In the realm of organocatalysis, thiazolium and imidazolium-derived NHCs can exhibit divergent reactivity. While both are used in reactions like the benzoin condensation, their efficiency can differ. researchgate.net For instance, in radical-mediated transformations, imidazolium carbenes have shown limited efficiency, whereas thiazolium carbenes display good reactivity, although achieving high selectivity in asymmetric versions remains a challenge. nih.gov

A dramatic example of divergent reactivity is seen in the annulation of α,β-unsaturated aldehydes and α-hydroxyenones. Structurally identical imidazolium and triazolium precatalysts can lead to different major products, highlighting the subtle yet profound influence of the heterocyclic core on the reaction pathway. nih.govnih.gov This difference is attributed to the leaving group ability of the NHC from a key tetrahedral intermediate. nih.gov

| Catalyst Core | Efficiency in Radical Reactions | Notes |

| Imidazolium | Limited | nih.gov |

| Thiazolium | Good | Selectivity can be challenging. nih.gov |

As ligands for transition metals, thiazolium and imidazolium-derived carbenes also exhibit distinct properties. Imidazole (B134444) and its derivatives are widely used to construct metal-organic frameworks (MOFs) and coordination polymers due to their versatile coordination modes. rsc.orgdntb.gov.ua The imidazole ring in ligands like histidine is a common binding site for metal ions in biological systems. wikipedia.org Imidazolium salts are precursors to NHCs that act as strong σ-donor ligands in transition metal complexes. nih.gov

While thiazole-based ligands are also utilized, imidazolium-derived NHCs have been more extensively studied in this context. The electronic properties of the NHC, which are influenced by the heteroatoms in the ring, dictate the nature of the metal-ligand bond. Imidazolium-based NHCs are generally considered strong σ-donors. nih.gov This property influences the stability and reactivity of the resulting metal complexes. The choice between a thiazolium or imidazolium-based ligand can therefore be used to tune the electronic environment around a metal center, thereby influencing its catalytic activity.

Rationalizing Divergent Reactivity Profiles

The differences in reactivity between thiazolium, triazolium, and imidazolium-based NHC systems can be rationalized by considering their distinct electronic and steric properties.

The electronic nature of the heterocyclic ring is a primary factor. Triazolium salts are less acidic than imidazolium salts, which translates to the corresponding triazolylidene carbenes being stronger σ-donors than imidazolylidenes. nih.gov This enhanced donor strength can promote oxidative processes at the metal center in transition metal catalysis. nih.gov

In organocatalysis, the stability of key intermediates is paramount. As noted, the leaving group ability of the NHC can determine the reaction pathway. In a study comparing imidazolium and triazolium catalysts, the triazolium-derived NHC was a sufficiently good leaving group to favor the formation of a β-lactone, while the imidazolium-derived intermediate preferentially underwent a different reaction sequence. nih.gov

Steric factors, particularly the substituents on the nitrogen atoms of the heterocyclic ring, also play a crucial role in determining the stereochemical outcome of asymmetric reactions. nih.gov The interplay of these steric and electronic effects allows for the fine-tuning of catalyst performance. For example, the development of a family of chiral thiazolium carbenes with three positions for steric and electronic modulation has enabled highly enantioselective radical reactions that were previously challenging. nih.gov

Ultimately, the choice of the NHC scaffold—thiazolium, triazolium, or imidazolium—provides a powerful tool for chemists to control the efficiency, selectivity, and even the mechanistic pathway of a chemical transformation.

Future Research Directions and Advanced Methodologies

Development of Highly Active and Selective Catalytic Systems

The quest for superior catalytic performance has spurred the development of novel systems derived from 3-benzyl-4-methylthiazolium chloride, aiming for enhanced activity and selectivity. A primary strategy involves the rational design of chiral derivatives to induce asymmetry in chemical transformations. By introducing chiral moieties to the thiazolium backbone, researchers can create asymmetric environments around the catalytically active carbene center. This approach has been pivotal in the development of enantioselective versions of classic NHC-catalyzed reactions, such as the benzoin (B196080) and Stetter reactions.

Furthermore, the immobilization of this compound onto solid supports, such as polymers or silica, is a key area of development. These supported catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow reactor systems. This not only enhances the economic viability of the catalytic process but also aligns with the principles of green chemistry. Research in this area focuses on optimizing the linking strategy to ensure the stability of the catalyst while maintaining high catalytic activity.

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the direction of catalyst development, and this compound is at the forefront of this shift. A significant area of exploration is the use of this catalyst in environmentally benign solvent systems. Researchers are investigating its efficacy in greener alternatives to conventional organic solvents, such as water, ionic liquids, and supercritical fluids. For instance, the use of N-PEGylated thiazolium salts, which are derivatives of the parent compound, has demonstrated promise as a recyclable homogeneous organocatalyst for the synthesis of benzoins and acyloins, showcasing the potential for sustainable catalytic cycles. researchgate.net The development of catalytic protocols that are efficient in such media is crucial for reducing the environmental footprint of chemical manufacturing.

Another key aspect of its application in sustainable synthesis is the development of atom-economical reactions. NHC-catalyzed reactions, such as cycloadditions and annulations, are inherently atom-economical as they construct complex molecular architectures by rearranging the atoms of the starting materials without the generation of stoichiometric byproducts. Future research will likely focus on expanding the repertoire of such reactions catalyzed by this compound, contributing to more efficient and waste-free synthetic routes.

Integration with Advanced Spectroscopic and Analytical Techniques

A profound understanding of reaction mechanisms is essential for the rational design of more efficient catalysts. The integration of advanced spectroscopic and analytical techniques provides invaluable insights into the transient intermediates and transition states of reactions catalyzed by NHCs derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in elucidating the kinetics of these reactions. For example, detailed ¹H NMR studies on the benzoin condensation catalyzed by the closely related 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide have allowed for the determination of rate constants for the key steps of the catalytic cycle. arxiv.org This level of kinetic detail is crucial for optimizing reaction conditions and catalyst structure.

Mass Spectrometry (MS) , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for the direct observation of catalytic intermediates. ESI-MS has been successfully employed to intercept and characterize the key Breslow intermediate in NHC-catalyzed aerobic oxidations, providing direct evidence for the proposed reaction mechanism. researchgate.net The application of such techniques to reactions catalyzed by this compound will undoubtedly deepen our understanding of its catalytic behavior.

In-situ Spectroscopic Techniques , such as in-situ Infrared (IR) spectroscopy, are also emerging as vital tools. These methods allow for the real-time monitoring of catalyst and substrate concentrations under actual reaction conditions, providing a dynamic picture of the catalytic process.

Computational Chemistry for Predictive Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of catalytic systems. For thiazolium-catalyzed reactions, computational methods are employed to model transition-state geometries and calculate their energies, which in turn allows for the prediction of stereoselectivity. nih.gov

Studies have successfully used a combination of quantum mechanical methods to model stereoselective benzoin condensations catalyzed by chiral thiazolium salts. nih.gov These computational models can rationalize experimentally observed stereochemical outcomes and identify the structural features of the catalyst that are crucial for high selectivity. nih.gov

Looking ahead, the integration of machine learning algorithms with computational chemistry holds immense promise for the predictive design of catalysts. By training machine learning models on existing experimental and computational data, it may become possible to rapidly screen virtual libraries of this compound derivatives and predict their catalytic performance in terms of both activity and enantioselectivity. rsc.orgrsc.orgnih.govresearchgate.net This data-driven approach could significantly accelerate the discovery of new and improved catalysts for specific applications.

Exploration of New Reaction Classes and Substrate Scope

While this compound is well-established as a catalyst for reactions like the benzoin and Stetter reactions, a significant area of future research lies in the exploration of new reaction classes and the expansion of the substrate scope. The unique umpolung reactivity imparted by the NHC derived from this precursor opens up possibilities for novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Current research is exploring the use of these catalysts in cycloaddition and annulation reactions , which are powerful methods for the construction of cyclic and heterocyclic compounds. For instance, NHC-catalyzed [3+2] annulation reactions are being developed for the synthesis of complex molecular architectures. nih.govrsc.org

Q & A

Q. What are the established synthetic routes for 3-Benzyl-4-methylthiazolium Chloride, and what are their respective advantages?

The synthesis typically involves quaternization of 4-methylthiazole with benzyl chloride under controlled conditions. Alternative routes may include halogenation of precursor thiazoles using catalysts like FeCl₃, as seen in analogous thiazole derivatives . Purification is often achieved via recrystallization from polar solvents, yielding a hygroscopic crystalline product (CAS 4209-18-1) . Advantages include scalability and high purity (>95%) when performed under inert atmospheres to prevent hydrolysis .

Q. How should researchers handle and store this compound to ensure stability and safety?

The compound is hygroscopic and irritant (Risk Code: 36/37/38). Storage under inert gas (e.g., argon) at room temperature in airtight containers is critical to prevent moisture absorption and decomposition . Safety protocols include using gloves, eye protection, and fume hoods during handling. Immediate washing with water is recommended upon skin contact, followed by medical consultation .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzyl and methyl substituents on the thiazolium ring. Mass spectrometry (MS) verifies the molecular ion peak at m/z 269.79 (C₁₃H₁₆ClNOS). Infrared (IR) spectroscopy identifies characteristic C-S and N⁺ stretching vibrations .

Q. What are the key solubility properties of this compound in common laboratory solvents?

The compound is highly soluble in water and polar solvents like methanol and ethanol but exhibits limited solubility in non-polar solvents (e.g., hexane). This property is leveraged in catalytic applications where polar reaction media are required .

Advanced Research Questions

Q. What mechanistic role does this compound play in catalyzing aldol-type reactions?

As a thiazolium salt, it acts as a nucleophilic catalyst via the formation of a Breslow intermediate. The thiazolium ring’s N-methyl group enhances electrophilicity, facilitating deprotonation of α,β-unsaturated carbonyl substrates. This mechanism is critical in cross-aldol reactions, enabling C-C bond formation under mild conditions .

Q. How can kinetic studies be designed to elucidate the catalytic efficiency of this compound in specific reactions?

Pseudo-first-order kinetics can be applied by varying substrate concentrations while maintaining excess catalyst. In situ monitoring via UV-Vis or HPLC tracks reaction progress. Isotopic labeling (e.g., deuterated solvents) may reveal proton-transfer steps in the catalytic cycle .

Q. What strategies are effective in resolving contradictions in reported catalytic activities across different studies?